molecular formula C12H11NO B14200112 3-(1H-indol-3-yl)but-2-enal CAS No. 923293-11-2

3-(1H-indol-3-yl)but-2-enal

Katalognummer: B14200112
CAS-Nummer: 923293-11-2
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: QFHBBCDGMYAABE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-indol-3-yl)but-2-enal is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an indole moiety attached to a but-2-enal group, making it a compound of interest for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)but-2-enal can be achieved through several methods. One common approach involves the condensation of indole-3-carbaldehyde with an appropriate aldehyde under acidic or basic conditions. For example, the reaction of indole-3-carbaldehyde with crotonaldehyde in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a large scale. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-indol-3-yl)but-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .

Wissenschaftliche Forschungsanwendungen

3-(1H-indol-3-yl)but-2-enal has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(1H-indol-3-yl)but-2-enal involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-carbaldehyde: A precursor in the synthesis of 3-(1H-indol-3-yl)but-2-enal, known for its biological activities.

    Indole-3-acetic acid: A plant hormone with structural similarity to this compound.

    Indole-3-butyric acid: Another plant hormone with a similar indole structure

Uniqueness

This compound is unique due to its specific structure, which combines the indole moiety with a but-2-enal group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

923293-11-2

Molekularformel

C12H11NO

Molekulargewicht

185.22 g/mol

IUPAC-Name

3-(1H-indol-3-yl)but-2-enal

InChI

InChI=1S/C12H11NO/c1-9(6-7-14)11-8-13-12-5-3-2-4-10(11)12/h2-8,13H,1H3

InChI-Schlüssel

QFHBBCDGMYAABE-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC=O)C1=CNC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.